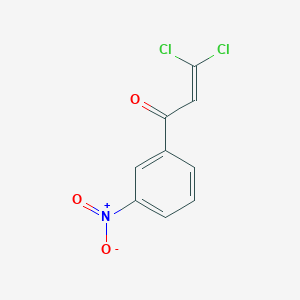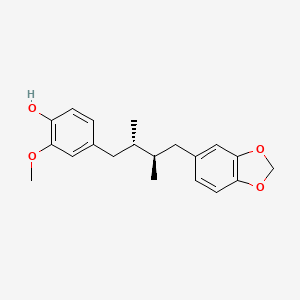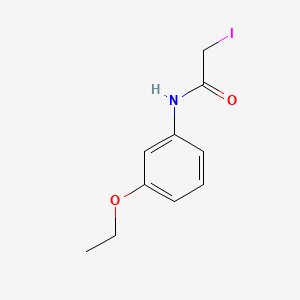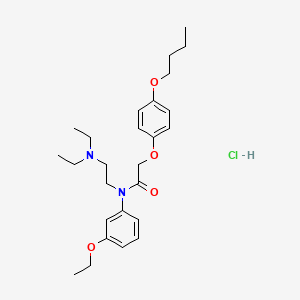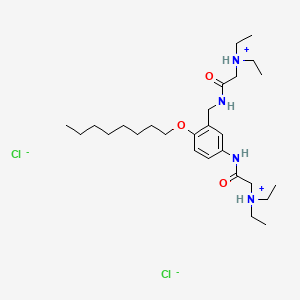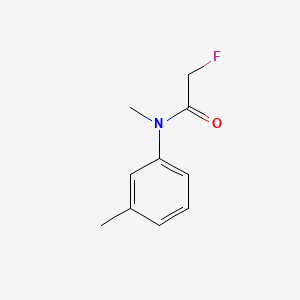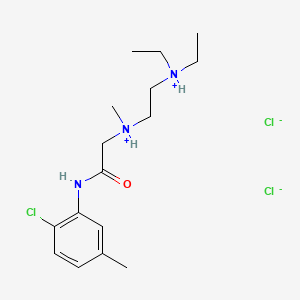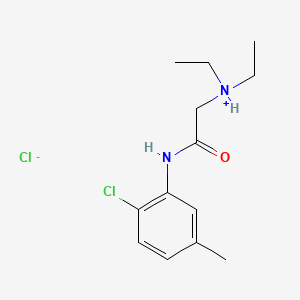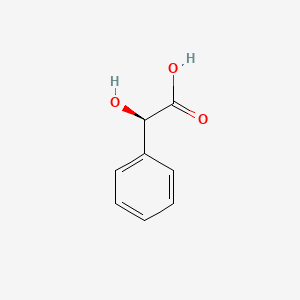
(r)-Mandelic acid
Descripción general
Descripción
(R)-mandelic acid is the (R)-enantiomer of mandelic acid. It has a role as a human xenobiotic metabolite. It is a conjugate acid of a (R)-mandelate. It is an enantiomer of a (S)-mandelic acid.
This compound is a natural product found in Pisolithus tinctorius, Pisolithus arhizus, and other organisms with data available.
Aplicaciones Científicas De Investigación
1. Biocatalytic Synthesis
(R)-Mandelic acid is valuable in the pharmaceutical industry, serving as a starting material for antibiotics, antiobesity drugs, and antitumor agents. Its synthesis primarily involves microbial biotransformation and enzymatic catalysis. Recent studies focus on using enzymes like nitrilase, nitrile hydratase, and amidase for production, highlighting the advantages of microbial transformation over chemical approaches for producing optically pure this compound (Singh & Sambyal, 2022).
2. Asymmetric Biosynthesis
The asymmetric bioreduction of phenylglyoxylic acid to mandelic acid has been explored using various microorganisms. Research indicates that specific strains of Saccharomyces cerevisiae can transform phenylglyoxylic acid into R-(−)-mandelic acid with high enantioselectivity and conversion rates, underlining the potential for economical preparation of chiral R-(−)-mandelic acid (Mei-tian, 2004).
3. Sustainable Production from Renewable Feedstocks
A green biocatalytic method for producing this compound from renewable resources like glycerol and glucose has been developed. This involves an epoxidation-hydrolysis-double oxidation enzyme cascade, demonstrating the potential of using renewable feedstocks for sustainable this compound production (Lukito et al., 2021).
4. Metabolic Mechanisms in Humans
Studies on the chiral inversion of mandelic acid in humans have provided insights into its metabolism. This research helps understand the metabolic pathways of mandelic acid, which is a metabolite of industrial pollutants like styrene and is used in medical applications (Yevglevskis et al., 2014).
5. Review of Biocatalytic Methods
A comprehensive review of biocatalytic methods for producing R-mandelic acid has been presented, focusing on various biocatalysts like oxidoreductases, lipase, and nitrilase. This review highlights the significance of R-mandelic acid in medicinal intermediates and as a chiral resolving agent (Yuguo, 2010).
Mecanismo De Acción
Target of Action
It’s known that many small molecules interact with proteins or enzymes in the body to exert their effects . The exact targets of ®-Mandelic acid could be identified using techniques such as affinity-based pull-down methods and label-free techniques .
Mode of Action
For instance, it might bind to a protein, altering its function and triggering a cascade of biochemical reactions .
Biochemical Pathways
Small molecules can influence various biochemical transformations such as carboxylation, hydroxylation, and peroxidation . They can also modulate signal transduction pathways
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic effect . For instance, a compound with good absorption and minimal metabolism would have high bioavailability, making it more effective .
Result of Action
Small molecules can have various effects at the molecular and cellular levels, such as altering protein function, modulating signal transduction pathways, and affecting gene expression .
Action Environment
The action of ®-Mandelic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the activity of many small molecules . Acidic environments can influence the stability and efficacy of the compound . Moreover, the presence of other molecules can also affect the action of ®-Mandelic acid .
Análisis Bioquímico
Biochemical Properties
®-Mandelic acid participates in several biochemical reactions. It can act as a weak acid, donating a proton to a base, or as a nucleophile, participating in substitution reactions . The enzymes, proteins, and other biomolecules it interacts with are largely dependent on the specific context or reaction in which it is involved. For instance, in the context of skincare, ®-Mandelic acid interacts with enzymes in the skin to promote exfoliation and rejuvenation .
Cellular Effects
In terms of cellular effects, ®-Mandelic acid influences cell function primarily through its role as an alpha hydroxy acid. In skincare, for example, it helps to accelerate cell turnover by promoting the shedding of dead skin cells and the growth of new ones . This can lead to improvements in skin texture and tone, reduction of fine lines and wrinkles, and alleviation of acne .
Molecular Mechanism
The molecular mechanism of action of ®-Mandelic acid is largely dependent on its context of use. In skincare, it works by breaking down the bonds between dead skin cells, allowing them to be shed more easily. This process involves interactions with various biomolecules in the skin, potentially including enzyme inhibition or activation, and changes in gene expression related to skin cell growth and turnover .
Temporal Effects in Laboratory Settings
The effects of ®-Mandelic acid can change over time in laboratory settings. For instance, in skincare studies, the benefits of ®-Mandelic acid use, such as improved skin texture and reduced acne, often become more pronounced with continued use over several weeks . Additionally, ®-Mandelic acid is known for its stability, which makes it a popular choice in various formulations .
Dosage Effects in Animal Models
While specific studies on the dosage effects of ®-Mandelic acid in animal models are limited, research on alpha hydroxy acids more broadly suggests that these compounds can have varying effects at different dosages. For instance, low concentrations can promote skin cell turnover, while higher concentrations may have a peeling effect .
Transport and Distribution
As a small, polar molecule, it is likely that it can diffuse across cell membranes or be transported by certain types of transport proteins .
Subcellular Localization
Given its properties as a small, polar molecule, it is likely that it can diffuse across cell membranes and therefore be found in various compartments within the cell .
Propiedades
IUPAC Name |
(2R)-2-hydroxy-2-phenylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7,9H,(H,10,11)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYDHOAUDWTVEP-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046523 | |
| Record name | D-(-)-Mandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
611-71-2 | |
| Record name | (-)-Mandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=611-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mandelic acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Mandelic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02280 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-, (.alpha.R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-(-)-Mandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-hydroxy-2-phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.343 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANDELIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPL7YW1M9W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | (R)-mandelic Acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062635 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Chlorophenyl)methylsulfanyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dihydro-1H-1,3,5-triazine;hydrochloride](/img/structure/B1675866.png)
